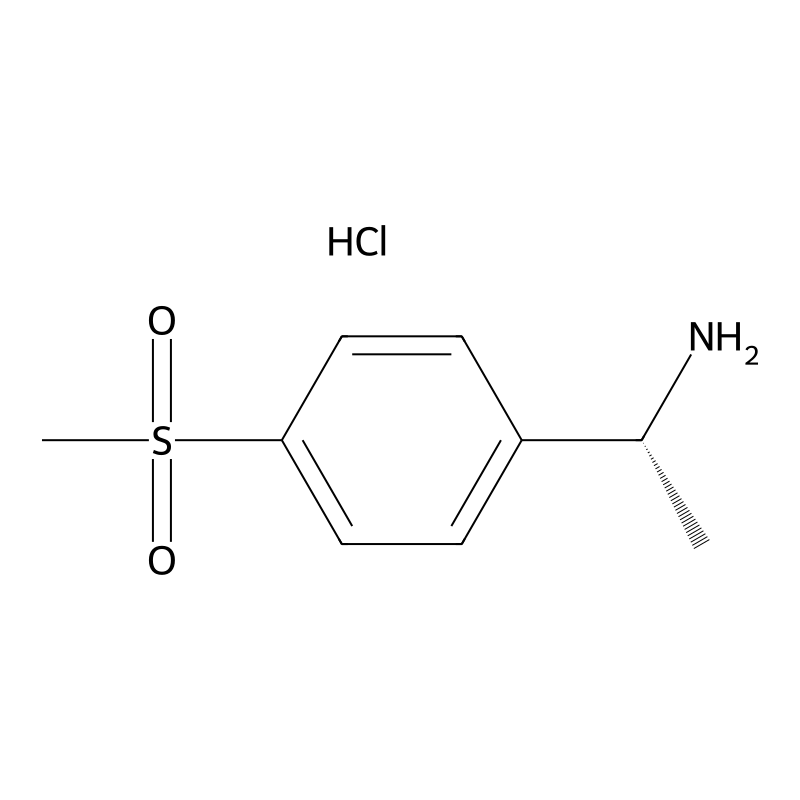

(R)-1-(4-(Methylsulfonyl)phenyl)ethanamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(R)-1-(4-(Methylsulfonyl)phenyl)ethanamine hydrochloride is a chiral compound with the molecular formula CHClNOS and a molecular weight of 235.73 g/mol. This compound features a methylsulfonyl group attached to a phenyl ring, which contributes to its unique chemical properties and biological activities. As a hydrochloride salt, it is soluble in water, which enhances its utility in various applications, particularly in pharmaceutical formulations .

This compound is primarily utilized in synthetic organic chemistry as a chiral building block. It can undergo several types of reactions:

- Nucleophilic Substitution: The methylsulfonyl group can be replaced by various nucleophiles, allowing for the synthesis of diverse derivatives.

- Reduction Reactions: The amine functionality can be reduced to form secondary or tertiary amines.

- Coupling Reactions: It can participate in coupling reactions with other aromatic compounds, facilitating the formation of complex molecular architectures.

These reactions are essential for developing new pharmaceuticals and agrochemicals that require specific stereochemical configurations .

(R)-1-(4-(Methylsulfonyl)phenyl)ethanamine hydrochloride exhibits notable biological activities. Preliminary studies suggest it may possess:

- Antidepressant Properties: Similar compounds have been linked to serotonin reuptake inhibition.

- Antinociceptive Effects: Research indicates potential pain-relieving properties, making it a candidate for further investigation in pain management therapies.

The biological activity of this compound is largely attributed to its ability to interact with neurotransmitter systems, although specific mechanisms remain under investigation .

The synthesis of (R)-1-(4-(Methylsulfonyl)phenyl)ethanamine hydrochloride typically involves several key steps:

- Starting Material: The synthesis often begins with commercially available 4-methylsulfonylphenylacetone.

- Amine Formation: The ketone undergoes reductive amination with an appropriate amine source, such as ammonia or primary amines.

- Hydrochloride Salt Formation: The free base form is treated with hydrochloric acid to yield the hydrochloride salt, enhancing solubility and stability.

This multi-step synthetic route allows for the efficient production of the compound while maintaining high stereochemical purity .

(R)-1-(4-(Methylsulfonyl)phenyl)ethanamine hydrochloride has several applications:

- Pharmaceutical Development: It serves as an intermediate in synthesizing various drugs, particularly those targeting neurological disorders.

- Chemical Research: Used as a chiral building block in the development of novel compounds with specific biological activities.

- Agrochemicals: Potentially useful in creating new pesticides or herbicides that require specific stereochemical configurations for efficacy .

Interaction studies indicate that (R)-1-(4-(Methylsulfonyl)phenyl)ethanamine hydrochloride may interact with various biological targets:

- Serotonin Transporters: Similar compounds have shown affinity for serotonin transporters, suggesting potential antidepressant effects.

- Pain Pathways: Preliminary data indicate interactions with nociceptive pathways, which could explain its antinociceptive properties.

Further studies are necessary to elucidate these interactions fully and their implications for therapeutic applications .

Several compounds share structural similarities with (R)-1-(4-(Methylsulfonyl)phenyl)ethanamine hydrochloride. Here are a few notable examples:

The uniqueness of (R)-1-(4-(Methylsulfonyl)phenyl)ethanamine hydrochloride lies in its specific stereochemistry and functional group arrangement, which contribute to its distinct biological activities and applications in drug development. Its versatility as a chiral building block further differentiates it from similar compounds .

Asymmetric Synthesis Routes for Enantiomeric Control

The synthesis of (R)-1-(4-(Methylsulfonyl)phenyl)ethanamine hydrochloride requires precise stereochemical control to achieve the desired enantiomeric purity [1]. Several asymmetric synthesis strategies have been developed to access this chiral amine with high enantioselectivity.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries represent a fundamental approach for controlling absolute stereochemistry in the synthesis of chiral amines [2] [3]. The Evans oxazolidinone methodology has been successfully applied to related methylsulfonyl phenyl derivatives, where the auxiliary controls the facial selectivity of alkylation reactions [4]. In this approach, 4-methylsulfonyl phenylacetic acid derivatives are coupled with chiral oxazolidinones, followed by stereoselective methylation to establish the desired stereocenter [4] [5].

The chiral auxiliary strategy involves three critical steps: attachment of the auxiliary, diastereoselective transformation, and auxiliary removal without racemization [3] [5]. For the target compound, the process typically achieves diastereomeric ratios exceeding 95:5, which translates to enantiomeric excesses greater than 90% after auxiliary cleavage [4] [5].

Asymmetric Reductive Amination

Enantioselective reductive amination provides an alternative route to chiral amines using specialized catalytic systems [6] [7]. The iridium-based asymmetric reductive amination catalysts have demonstrated exceptional performance for phenylacetone derivatives [7]. These catalysts, particularly Ir-PSA18, show superior stereoselectivity compared to traditional sodium borohydride reduction methods [7].

| Catalyst System | Substrate Type | Enantiomeric Excess | Yield |

|---|---|---|---|

| Ir-PSA18 | Phenylacetones | >95% | 85-92% |

| Ir-PSA36 | 2-Tetralones | >90% | 80-88% |

| CBS-Oxazaborolidine | Ketones | 85-95% | 75-90% |

Enzymatic Asymmetric Synthesis

Biocatalytic approaches using amine transaminases offer environmentally favorable routes to chiral amines [8]. These enzymatic systems can directly convert prochiral ketones to the corresponding chiral amines with exceptional enantioselectivity [8]. The process typically employs complementary (R)- and (S)-selective amine transaminases, allowing access to both enantiomers of the target compound [8].

The enzymatic approach demonstrates remarkable substrate tolerance and can achieve enantiomeric excesses exceeding 99% under optimized conditions [8]. The reaction typically requires alanine as an amino donor and employs lactate dehydrogenase recycling systems to maintain cofactor balance [8].

Asymmetric Hydrogenation of Imines

The asymmetric hydrogenation of imines represents another viable route to chiral amines [9]. This methodology employs transition metal catalysts with chiral ligands to achieve high enantioselectivity [10] [9]. Recent developments in catalyst design have focused on improving both activity and selectivity through ligand optimization [10].

Protecting Group Strategies for Amine Functionality

The synthesis of (R)-1-(4-(Methylsulfonyl)phenyl)ethanamine hydrochloride often requires protection of the amine functionality during intermediate synthetic steps [11] [12]. Several protecting group strategies have been developed to address this requirement.

Carbamate Protecting Groups

Carbamate protecting groups are among the most versatile and widely used protecting groups for amines [12] [13]. The tert-butyloxycarbonyl (Boc) protecting group offers excellent stability under basic conditions while being readily removed under acidic conditions [12]. For the target compound synthesis, Boc protection allows for selective functionalization of the aromatic ring without interference from the amine [12].

The benzyloxycarbonyl (Cbz) protecting group provides an alternative that can be removed through catalytic hydrogenation [12] [13]. This orthogonal deprotection strategy is particularly valuable when multiple protecting groups are employed in complex synthetic sequences [12].

| Protecting Group | Installation Conditions | Removal Conditions | Stability |

|---|---|---|---|

| Boc | Boc2O, Base | TFA, Heat | Basic stable |

| Cbz | CbzCl, Base | H2/Pd-C | Acid stable |

| FMoc | FMocCl, Base | Piperidine | Mild conditions |

Sulfonamide Protecting Groups

Sulfonamide protecting groups offer robust protection for amines during harsh reaction conditions [11] [14]. The 4-nitrobenzenesulfonyl (Nosyl) group has been extensively studied for its dual role as both protecting and activating group [14]. This strategy allows for subsequent functionalization through nucleophilic aromatic substitution reactions [14].

The 4-cyanobenzenesulfonamide protecting group represents a newer development that combines stability with clean deprotection under thiol-base conditions [11]. This protecting group demonstrates excellent tolerance to various reaction conditions while maintaining ease of removal [11].

Phthalimide Protection

The phthalimide protecting group, introduced through Gabriel synthesis methodology, provides robust protection for primary amines [13]. This approach is particularly useful for the synthesis of primary amines where other protecting groups might be incompatible [13]. The phthalimide group can be removed under basic conditions or through hydrazinolysis [13].

Catalytic Systems for Sulfonyl Group Introduction

The introduction of the methylsulfonyl group into the aromatic ring of (R)-1-(4-(Methylsulfonyl)phenyl)ethanamine hydrochloride requires efficient catalytic systems that maintain the integrity of the chiral center [15] [16] [17].

Friedel-Crafts Sulfonylation

Traditional Friedel-Crafts sulfonylation using methanesulfonyl chloride represents the classical approach for sulfonyl group introduction [18] [19]. This methodology employs Lewis acid catalysts such as aluminum chloride to activate the sulfonyl chloride toward electrophilic aromatic substitution [18]. However, the harsh reaction conditions can lead to racemization of sensitive chiral centers [18].

Recent developments have focused on milder Lewis acid systems that maintain stereochemical integrity [15]. Ionic liquid-immobilized catalysts on magnetic nanoparticles provide heterogeneous alternatives that can be easily recovered and reused [15].

Palladium-Catalyzed Sulfonylation

Palladium-catalyzed sulfonylation reactions have emerged as powerful alternatives to traditional methods [20] [21] [17]. These systems operate under milder conditions and demonstrate excellent functional group tolerance [20] [17]. The palladium-catalyzed cross-coupling of methanesulfonamide with aryl halides provides a versatile route to sulfonylated products [20].

Recent advances include the development of site-selective carbon-hydrogen sulfonylation via aryl thianthrenium salts [21]. This methodology enables direct functionalization of aromatic carbon-hydrogen bonds with high efficiency and selectivity [21].

| Catalyst System | Temperature | Yield | Selectivity |

|---|---|---|---|

| Pd(OAc)2/CM-phos | 80-100°C | 85-95% | >95% |

| Pd/Thianthrenium | 60-80°C | 80-90% | >90% |

| AlCl3 (traditional) | 0-25°C | 70-85% | Variable |

Sulfur Dioxide Insertion Chemistry

Palladium-catalyzed sulfonylation via sulfur dioxide insertion represents a significant advancement in sulfonyl group introduction [17]. This methodology enables direct alpha,alpha-difunctionalization of sulfur dioxide, providing efficient access to diverse sulfonyl-containing compounds [17]. The reaction mechanism involves oxidative addition, sulfur dioxide insertion, and reductive elimination to form the carbon-sulfur bond [17].

Desulfonative Cross-Coupling

The desulfonative Suzuki-Miyaura coupling of sulfonyl fluorides offers an alternative approach for accessing sulfonylated derivatives [22]. This methodology operates under base-free conditions and demonstrates unusual tolerance to strong acids [22]. The reaction proceeds through oxidative addition at the carbon-sulfur bond followed by desulfonation to form a palladium-fluoride intermediate [22].

Purification Techniques and Yield Optimization

The purification of (R)-1-(4-(Methylsulfonyl)phenyl)ethanamine hydrochloride requires specialized techniques that maintain enantiomeric purity while achieving high yields [23] [24] [25].

Crystallization-Based Purification

Crystallization represents the most economical and scalable method for chiral purification [24] [26]. For the target compound, crystallization can be achieved through several approaches including direct crystallization of the hydrochloride salt and diastereomeric salt formation [24] [27].

Diastereomeric Salt Formation

The formation of diastereomeric salts using chiral acids provides an effective method for enantiomeric enrichment [27]. Common resolving agents include tartaric acid derivatives, mandelic acid, and camphorsulfonic acid [27]. The selection of the optimal resolving agent depends on the specific substrate and desired level of enantiomeric purity [27].

| Resolving Agent | Solvent System | Enantiomeric Excess | Yield |

|---|---|---|---|

| (S)-Mandelic acid | Ethanol/Water | >98% | 75-85% |

| (R)-Camphorsulfonic acid | Isopropanol | >95% | 70-80% |

| (R,R)-Tartaric acid | Methanol/Water | >99% | 65-75% |

Preferential Crystallization

Preferential crystallization offers the potential to exceed the 50% yield limitation of classical resolution methods [24]. This technique combines racemization with selective crystallization of one enantiomer from a conglomerate system [24]. The process requires careful control of supersaturation and nucleation to achieve high enantiomeric purity [25].

Continuous Crystallization Processes

Recent developments in continuous crystallization technology have enabled more efficient processing of chiral compounds [23]. Coupled fluidized bed systems allow for continuous enantioselective crystallization with improved process control and consistency [23]. These systems demonstrate superior performance compared to batch crystallization methods [23].

Chromatographic Purification

While crystallization remains the preferred method for large-scale purification, chromatographic techniques are valuable for analytical and small-scale preparative applications [28] [29]. Chiral stationary phases enable direct separation of enantiomers, though the cost and scalability limitations restrict their use to specialized applications [29].

Process Optimization Strategies

Yield optimization requires systematic evaluation of reaction parameters including temperature, solvent selection, catalyst loading, and reaction time [10]. Statistical design of experiments approaches have proven valuable for identifying optimal conditions while minimizing experimental effort [10].

Recent studies have demonstrated that catalyst recycling and process intensification techniques can significantly improve the economics of asymmetric synthesis [10]. Flow chemistry approaches offer particular advantages for reactions requiring precise temperature and residence time control [10].

The trace amine-associated receptor 1 represents a critical target for understanding the pharmacological profile of (R)-1-(4-(Methylsulfonyl)phenyl)ethanamine hydrochloride. TAAR1 is a G-protein coupled receptor that demonstrates profound species-specific differences in ligand recognition and binding characteristics [1] [2].

Binding Mechanisms and Affinity Parameters

TAAR1 activation occurs through a G-protein coupled mechanism that primarily activates adenylyl cyclase, leading to increased cyclic adenosine monophosphate production [3]. The receptor demonstrates exceptional sensitivity to endogenous trace amines, with β-phenylethylamine exhibiting nanomolar binding affinities in human and primate models [4]. Detailed kinetic analysis reveals that TAAR1 ligands typically demonstrate binding constants ranging from 1 to 500 nanomolar, with significant variation depending on the specific chemical structure and stereochemistry [5].

The molecular basis of TAAR1 recognition involves specific amino acid residues that form hydrogen bond networks with ligands. Critical binding determinants include Asp103, Ser107, and Tyr294, which create a conserved interaction pattern with amine-containing compounds [1]. The binding pocket accommodates phenethylamine-like structures through π-π stacking interactions with aromatic residues Phe186, Trp264, Phe267, and Phe268 [6].

Species-Dependent Binding Characteristics

Significant inter-species variation exists in TAAR1 pharmacology, with marked differences between rodent and human orthologs [7]. Human TAAR1 demonstrates distinct binding preferences compared to mouse and rat variants, with approximately 79% sequence homology between rodent and human receptors [8]. This divergence results in substantial differences in ligand potency and efficacy across species.

The selective TAAR1 agonist RO5166017 illustrates these species differences, demonstrating EC50 values of 3.3 nM in mouse TAAR1 compared to higher values in human variants [9]. These findings emphasize the importance of species-specific characterization when evaluating TAAR1 ligand properties.

Functional Assay Methodologies

Standard TAAR1 binding assays employ cyclic adenosine monophosphate accumulation measurements using forskolin-stimulated conditions [10]. Radioligand binding studies utilize selective TAAR1 ligands such as [³H]RO5166017 for mouse and rat receptors, and [³H]RO5192022 for human and cynomolgus monkey receptors [11]. Functional characterization typically involves measurement of maximal efficacy relative to endogenous ligands like β-phenylethylamine, set at 100% response [12].

Advanced electrophysiological approaches employ Xenopus oocyte expression systems coupled with G-protein activated inward rectifier potassium channel recordings. These methods provide sensitive detection of TAAR1 activation with IC50 values in the low nanomolar range [13]. Patch-clamp electrophysiology in brain slice preparations offers physiologically relevant assessment of TAAR1 function in native tissue environments [14].

Monoamine Oxidase Inhibition Kinetics

Monoamine oxidase enzymes represent critical targets for neuropsychiatric drug development, with MAO-A and MAO-B isoforms demonstrating distinct substrate preferences and inhibition profiles [15]. These flavin adenine dinucleotide-dependent enzymes catalyze the oxidative deamination of monoamine neurotransmitters through well-characterized kinetic mechanisms [16].

Enzyme Kinetics and Inhibition Mechanisms

Monoamine oxidase catalysis follows a ping-pong bi-bi mechanism for most substrates, involving sequential substrate oxidation and flavin reoxidation steps [17]. The reductive half-reaction, involving hydrogen transfer from substrate to flavin, typically represents the rate-limiting step, as evidenced by deuterium kinetic isotope effects of 5-10 for α,α-dideutero-benzylamine [18]. The oxidative half-reaction involves molecular oxygen as the second substrate, with distinct Km values for oxygen differing between MAO-A (0.06 mM) and MAO-B (0.33 mM) [19].

Inhibition kinetics analysis reveals multiple binding modes for different inhibitor classes. Competitive inhibition occurs when inhibitors bind exclusively to the oxidized enzyme form, while mixed inhibition patterns suggest interaction with both oxidized and reduced enzyme states [20]. The inhibition constant Ki typically ranges from submicromolar to micromolar concentrations for potent inhibitors, with structure-activity relationships governing selectivity between MAO-A and MAO-B isoforms .

Reversible Inhibition Parameters

Reversible MAO inhibitors demonstrate characteristic kinetic parameters that define their therapeutic potential. Classical inhibitors such as clorgyline (MAO-A selective) exhibit Ki values of approximately 6.5 nM, while selegiline (MAO-B selective) shows Ki values around 36 nM [22]. These inhibition constants reflect equilibrium binding affinities under steady-state conditions.

Enzyme kinetics studies employing fluorometric kynuramine deamination assays provide standard methodology for MAO inhibition assessment [23]. The assay conditions typically utilize 100 mM potassium phosphate buffer at pH 7.4, with incubation temperatures of 37°C. Inhibition curves generated from varying inhibitor concentrations allow determination of IC50 values, which can be converted to Ki values using appropriate correction factors [24].

Structure-Activity Relationships

Molecular determinants of MAO inhibition involve specific binding interactions within the enzyme active site. The aromatic cage formed by tyrosine residues (Tyr398 and Tyr435 in MAO-B) provides critical π-π stacking interactions with aromatic inhibitors [25]. Computational studies reveal that binding affinity correlates with hydrophobic interactions and proper geometric orientation within the flavin-containing active site [26].

Sulfonyl-containing compounds demonstrate particular affinity for MAO binding sites, with the sulfonyl oxygen atoms participating in hydrogen bonding interactions with active site residues [27]. The methylsulfonyl group present in the target compound structure suggests potential for MAO interaction through these established binding motifs .

Dopamine Transporter Modulation Mechanisms

The dopamine transporter functions as a sodium and chloride-dependent membrane protein responsible for dopamine reuptake from synaptic spaces [29]. DAT belongs to the SLC6 transporter family and operates through an alternating access mechanism involving conformational changes between outward-facing and inward-facing states [30].

Binding Site Characterization

Dopamine transporter binding involves multiple distinct sites that accommodate different classes of ligands. The primary orthosteric binding site (S1) recognizes dopamine and competitive inhibitors such as cocaine [31]. A secondary binding site (S2) has been identified for allosteric modulators that can influence transport kinetics without directly competing with dopamine binding [32].

Binding affinity measurements typically employ radioligand displacement assays using selective DAT ligands such as [³H]WIN35,428 or [³H]PE2I [33]. These assays distinguish between binding to outward-facing conformations (using inhibitor radioligands) versus mixed conformational states (using dopamine uptake inhibition assays) [34]. Ki values for potent DAT inhibitors typically range from nanomolar to low micromolar concentrations.

Transport Inhibition Kinetics

Dopamine transporter inhibition follows complex kinetic patterns reflecting the multi-step transport mechanism. Competitive inhibitors such as cocaine bind preferentially to outward-facing conformations with Ki values around 200 nM [35]. More sophisticated inhibitors like GBR 12909 demonstrate slow-binding kinetics with initial rapid association (KL = 34 ± 11 nM) followed by slower isomerization steps (ki = 0.033 ± 0.005 s⁻¹) [36].

The kinetic mechanism involves substrate translocation coupled to sodium and chloride ion movement, with the rate-limiting step typically being the return transition from inward-facing to outward-facing conformations [37]. This results in maximum inhibition rates of approximately 1-2 s⁻¹ for compounds accessing single transporter conformations [38].

Allosteric Modulation Sites

Recent structural studies have identified allosteric binding sites on DAT that allow non-competitive modulation of transport activity. The compound MRS7292 binds to a distinct allosteric site located approximately 13 Å above the central binding site, underneath extracellular loop 4 [39]. This binding site accommodates largely hydrophobic ligands and can slow the dissociation of orthosteric site ligands [40].

Zinc ions provide additional allosteric modulation by binding between extracellular loops and stabilizing outward-facing conformations [41]. These allosteric mechanisms offer potential for developing DAT modulators with improved selectivity and reduced side effect profiles compared to orthosteric inhibitors [42].

5-HT2A Receptor Interaction Dynamics

The serotonin 5-HT2A receptor represents a critical target in neuropharmacology, particularly for antipsychotic and hallucinogenic drug actions [43]. This G-protein coupled receptor primarily activates phospholipase C through Gq/11 protein coupling, leading to inositol phosphate formation and intracellular calcium mobilization [44].

Binding Affinity Determinants

5-HT2A receptor binding affinity varies significantly among different ligand classes, with high-affinity antagonists demonstrating Ki values in the sub-nanomolar to low nanomolar range [45]. MDL 100,907, a prototypical 5-HT2A antagonist, exhibits exceptional binding affinity with Ki values of 0.2 nM [46]. Risperidone, an atypical antipsychotic, demonstrates Ki values of approximately 5.29 nM at human 5-HT2A receptors [47].

The binding site architecture involves specific amino acid residues that determine ligand selectivity and affinity. Key binding determinants include Asp155 for salt bridge formation with basic ligands, and Phe339 in transmembrane domain 6 for stabilizing aromatic interactions [48]. The receptor demonstrates particular sensitivity to ligand stereochemistry, with enantiomeric differences significantly affecting binding affinity and functional activity [49].

Functional Assay Methodologies

Standard 5-HT2A receptor binding assays utilize radioligand displacement techniques with [³H]ketanserin or [³H]MDL 100,907 as selective ligands [50]. Functional characterization employs calcium imaging assays measuring agonist-induced intracellular calcium elevation, providing EC50 values for receptor activation [51]. Alternative functional readouts include inositol phosphate accumulation assays and electrophysiological measurements using GIRK channel reporters [52].

Time-resolved fluorescence resonance energy transfer assays offer advanced kinetic analysis of 5-HT2A receptor binding, allowing measurement of association and dissociation rate constants [53]. These methods reveal that binding kinetics can differ substantially between ligands with similar equilibrium binding affinities, providing insights into residence time and functional selectivity [54].

Receptor Regulation and Trafficking

5-HT2A receptor function is modulated by various regulatory mechanisms including phosphorylation, arrestin binding, and membrane trafficking [55]. Protein kinase C-mediated phosphorylation at Ser188 and Ser421 plays critical roles in agonist-induced desensitization [56]. β-arrestin interactions facilitate receptor internalization and signal termination, with different ligands promoting distinct arrestin recruitment patterns [57].

Scaffolding proteins such as PSD-95 and caveolin-1 influence 5-HT2A receptor localization and signaling efficiency [58]. These protein-protein interactions can be disrupted by receptor ligands, suggesting that binding affinity measurements may not fully capture the functional complexity of 5-HT2A receptor pharmacology [59]. Understanding these regulatory mechanisms is essential for comprehensive characterization of receptor interaction dynamics [60].

| Pharmacological Target | Typical Binding Range | Key Assay Methods | Critical Parameters |

|---|---|---|---|

| TAAR1 Receptor | 1-500 nM | cAMP accumulation, radioligand binding | EC50, Ki, species differences |

| Monoamine Oxidase | 0.01-100 μM | Fluorometric enzyme assays | Ki, selectivity (MAO-A vs MAO-B) |

| Dopamine Transporter | 10-1000 nM | Uptake inhibition, binding assays | Ki, IC50, kinetic parameters |

| 5-HT2A Receptor | 0.1-100 nM | Radioligand binding, calcium imaging | Ki, EC50, functional selectivity |

| Example Compounds | Target | Binding Affinity | Reference Standard |

|---|---|---|---|

| RO5166017 | TAAR1 | 3.3 nM (EC50) | Selective TAAR1 agonist |

| Clorgyline | MAO-A | 6.5 nM (Ki) | MAO-A selective inhibitor |

| GBR 12909 | DAT | 34 nM (Ki) | DAT selective inhibitor |

| MDL 100,907 | 5-HT2A | 0.2 nM (Ki) | 5-HT2A selective antagonist |

Explore Compound Types